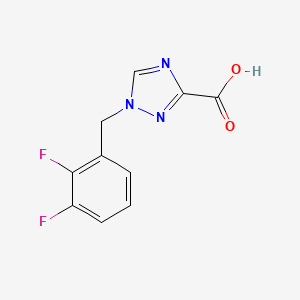

![molecular formula C10H8N4O2 B1485034 (2E)-3-[1-(pyrimidin-2-yl)-1H-pyrazol-4-yl]prop-2-enoic acid CAS No. 2089574-72-9](/img/structure/B1485034.png)

(2E)-3-[1-(pyrimidin-2-yl)-1H-pyrazol-4-yl]prop-2-enoic acid

Vue d'ensemble

Description

Applications De Recherche Scientifique

1. Synthesis and Heterocyclic Compound Formation

(2E)-3-[1-(pyrimidin-2-yl)-1H-pyrazol-4-yl]prop-2-enoic acid is involved in the synthesis of various heterocyclic compounds. Studies have demonstrated its use in the regioselective synthesis of novel polyfunctionally substituted pyrazolo[1,5-a]pyrimidines, showcasing good to excellent yields and short reaction times under solvent-free conditions (Quiroga et al., 2007). The compound also serves as a precursor in the synthesis of heterocyclic compounds like 2-pyrimidine thione, pyrane, pyridine, and phthalazinone derivatives, indicating its versatility in generating a range of biologically active molecules (El-Hashash et al., 2012).

2. Antioxidant and Anti-Inflammatory Activities

Derivatives of this compound have shown significant biological activities. For instance, novel pyrimidine-2-thiol derivatives exhibited potent anti-inflammatory activities both in vitro and in vivo, along with promising antioxidant capabilities against various oxidative stress markers (Shehab et al., 2018). Moreover, pyrazole and thiophene derivatives incorporating the pyrazolo[3,4-d]pyrimidin-4-one moiety demonstrated antioxidant activity nearly equivalent to that of ascorbic acid, highlighting their potential as therapeutic agents (El‐Mekabaty, 2015).

3. Antimicrobial and Antifungal Activities

Compounds derived from (2E)-3-[1-(pyrimidin-2-yl)-1H-pyrazol-4-yl]prop-2-enoic acid have also been noted for their antimicrobial and antifungal properties. Synthesized pyrazolo[1,5-a]pyrimidines showed antifungal abilities against various phytopathogenic fungi, indicating their potential in addressing fungal infections and plant diseases (Zhang et al., 2016). Furthermore, new heterocycles incorporating antipyrine moiety exhibited significant antimicrobial activities, highlighting their potential in developing new antimicrobial agents (Bondock et al., 2008).

Safety and Hazards

Safety and hazards associated with a compound depend on various factors such as its physical and chemical properties, how it’s used, and the amount of exposure. This compound is not intended for human or veterinary use, indicating potential hazards if improperly handled.

Orientations Futures

The future directions for research on this compound could involve further exploration of its properties and potential applications. For instance, foundation models, which are pre-trained on broad data and can adapt to a wide range of tasks, are advancing healthcare and could potentially be used to further explore the properties and applications of this compound .

Propriétés

IUPAC Name |

(E)-3-(1-pyrimidin-2-ylpyrazol-4-yl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4O2/c15-9(16)3-2-8-6-13-14(7-8)10-11-4-1-5-12-10/h1-7H,(H,15,16)/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNAGMBXRWVUMAE-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)N2C=C(C=N2)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN=C(N=C1)N2C=C(C=N2)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-3-[1-(pyrimidin-2-yl)-1H-pyrazol-4-yl]prop-2-enoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-8-azabicyclo[3.2.1]octan-3-one hydrochloride](/img/structure/B1484952.png)

![2-[1-(difluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1484953.png)

![Decahydropyrrolo[3,4-b]pyrrolizine dihydrochloride](/img/structure/B1484955.png)

![Tert-butyl 3-(aminomethyl)-3-fluoro-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1484957.png)

![4-[(3-Fluorophenyl)methyl]azepane hydrochloride](/img/structure/B1484959.png)

![3-[1-(2-cyanoethyl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1484962.png)

![3-{1-[(oxolan-2-yl)methyl]-1H-pyrazol-4-yl}propanoic acid](/img/structure/B1484963.png)

![methyl(3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}propyl)amine](/img/structure/B1484965.png)

![3-[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1484966.png)

![3-{1-[2-(tert-butoxy)ethyl]-1H-pyrazol-4-yl}propan-1-amine](/img/structure/B1484967.png)

![Ethyl 4-{[3-(aminomethyl)-2-pyridinyl]oxy}benzoate](/img/structure/B1484968.png)